

# Pefcalcitol: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pefcalcitol** (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of plaque psoriasis, **pefcalcitol** was engineered to maximize therapeutic effects on keratinocyte differentiation and inflammation while minimizing systemic side effects commonly associated with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of **pefcalcitol** has been discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology profile of **pefcalcitol** based on available preclinical data.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D receptor (VDR), which modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production.



**Pefcalcitol** was designed to leverage both of these pathways to offer a potentially more effective and safer treatment for psoriasis.

## Pharmacology Mechanism of Action

**Pefcalcitol** exerts its pharmacological effects through two distinct mechanisms:

- Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, pefcalcitol binds to and
  activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor
  (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of
  target genes. This interaction modulates gene transcription, leading to the inhibition of
  keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby
  addressing the pathological hallmarks of psoriasis.
- Phosphodiesterase-4 (PDE4) Inhibition: Pefcalcitol also inhibits the PDE4 enzyme. PDE4 is highly expressed in immune cells, and its inhibition increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factoralpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the inflammatory process in psoriasis.

The following diagram illustrates the proposed dual signaling pathway of **pefcalcitol**.





Click to download full resolution via product page

Caption: Dual signaling pathway of Pefcalcitol.

#### **Pharmacodynamics**

Preclinical studies suggested that **pefcalcitol** was designed to achieve higher pharmacological effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key pharmacodynamic feature is its design for topical application, which is intended to concentrate the drug's activity in the skin while minimizing systemic exposure and associated side effects.

#### **Pharmacokinetics**

A significant aspect of **pefcalcitol**'s design is its pharmacokinetic profile, which favors topical activity with limited systemic effects. It is suggested that the compound is rapidly converted into a pharmacologically inactive form after permeating the skin and entering systemic circulation. This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a common side effect of potent vitamin D analogues.

| Pharmacokinetic Parameters                                                                                         | Pefcalcitol                                                         |
|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| VDR Binding Affinity                                                                                               | Data not publicly available.                                        |
| PDE4 IC50                                                                                                          | Data not publicly available.                                        |
| Systemic Bioavailability (Topical)                                                                                 | Designed to be low with rapid conversion to an inactive metabolite. |
| Cmax (Maximum Plasma Concentration)                                                                                | Data not publicly available.                                        |
| Tmax (Time to Cmax)                                                                                                | Data not publicly available.                                        |
| AUC (Area Under the Curve)                                                                                         | Data not publicly available.                                        |
| Half-life                                                                                                          | Data not publicly available.                                        |
| Table 1: Summary of Pharmacokinetic Data for Pefcalcitol. Specific quantitative values are not publicly available. |                                                                     |



### **Toxicology**

The toxicological profile of **pefcalcitol** has been evaluated in several preclinical studies, with a focus on genotoxicity, given its intended use as a chronic topical therapy.

### Genotoxicity

A battery of genotoxicity tests was conducted to assess the mutagenic potential of **pefcalcitol**.

- Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a positive result when specimens were stained with Giemsa. However, further investigation revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells. Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin granules in keratinocytes that had proliferated in response to **pefcalcitol** treatment, not micronuclei. **Pefcalcitol** was ultimately concluded to be negative in the rat skin MN test.
- In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese Hamster Lung (CHL) cells was negative for clastogenicity.
- In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats did not indicate clastogenicity.
- gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity, particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days of percutaneous administration, there was no significant increase in the mutant frequency in either the skin or the liver.



| Toxicology Study                                          | Method                                         | Result              |
|-----------------------------------------------------------|------------------------------------------------|---------------------|
| Rat Skin Micronucleus Test                                | Giemsa Staining                                | Misleading Positive |
| Acridine Orange Staining & Histopathology                 | Negative                                       |                     |
| In Vitro Chromosome<br>Aberration Test                    | CHL Cells                                      | Negative            |
| In Vivo Bone Marrow<br>Micronucleus Test                  | Rat                                            | Negative            |
| In Vivo Mutagenicity                                      | gpt delta Transgenic Mouse<br>(Skin and Liver) | Negative            |
| Table 2: Summary of Genotoxicity Studies for Pefcalcitol. |                                                |                     |

### **General Toxicology**

**Pefcalcitol** was designed to have fewer side effects than other vitamin D3 analogs. Preclinical animal models suggested a favorable safety profile, particularly with regard to systemic side effects like hypercalcemia, which is attributed to its rapid systemic inactivation.

## Experimental Protocols Rat Skin Micronucleus Test Methodology

The following is a generalized workflow for the rat skin micronucleus test as performed for **pefcalcitol**, based on the available descriptions.





Click to download full resolution via product page

Caption: Workflow for the Rat Skin Micronucleus Test.



The study involved the topical application of **pefcalcitol** to the skin of rats. Following the treatment period, skin samples were collected. Initial specimen preparation involved staining with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity assays, a more detailed investigation was launched. This included re-staining the specimens with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough histopathological examination of the skin tissue to identify the nature of the Giemsa-stained granules.

### **Rationale for Favorable Safety Profile**

The intended favorable safety profile of **pefcalcitol**, particularly the reduced risk of hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the logical relationship between its rapid metabolism and reduced systemic side effects.



Click to download full resolution via product page

Caption: Rationale for Reduced Systemic Side Effects.

## **Clinical Development and Conclusion**

**Pefcalcitol** was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a 0.005% **pefcalcitol** ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to patient enrollment. The overall development of **pefcalcitol** has since been discontinued.

In conclusion, **pefcalcitol** is a vitamin D3 analogue with a dual mechanism of action as a VDR agonist and a PDE4 inhibitor. Its pharmacological design aimed to maximize topical efficacy in



psoriasis while minimizing systemic side effects through rapid systemic inactivation. Preclinical toxicology studies have not indicated a genotoxic potential. Despite its promising preclinical profile, the clinical development of **pefcalcitol** has not progressed. The information available provides a valuable case study in the design of topically administered drugs with mechanisms aimed at improving the therapeutic index.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pefcalcitol Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Pefcalcitol: A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255254#pefcalcitol-pharmacology-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com